
5-Acenaphthylenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acenaphthylenamine typically involves the reduction of 5-nitroacenaphthene. The process begins with the nitration of acenaphthene to produce 5-nitroacenaphthene, which is then reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acenaphthylenamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of acenaphthene derivatives.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: 5-nitrosoacenaphthene or 5-nitroacenaphthene.
Reduction: Acenaphthene derivatives.
Substitution: N-acyl or N-alkyl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
5-Acenaphthylenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Acenaphthylenamine involves its interaction with specific molecular targets and pathways. It can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Acenaphthenamine
- 5-Acenaphtheneamine
- 5-Aminoacenaphthene
Comparison
5-Acenaphthylenamine is unique due to its specific structure and reactivity. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for distinct applications. For example, its reactivity in substitution reactions may differ from that of 5-Acenaphthenamine or 5-Acenaphtheneamine, leading to the formation of unique derivatives .
Eigenschaften
CAS-Nummer |
4523-49-3 |
|---|---|
Molekularformel |
C12H9N |
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
acenaphthylen-5-amine |
InChI |
InChI=1S/C12H9N/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H,13H2 |
InChI-Schlüssel |
NSFVUZMFCWXYKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=CC=C(C3=C1)N)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



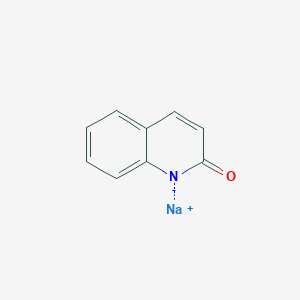
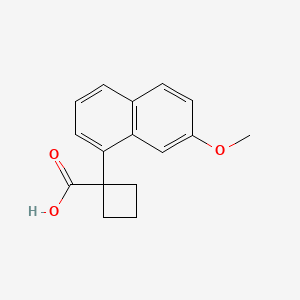
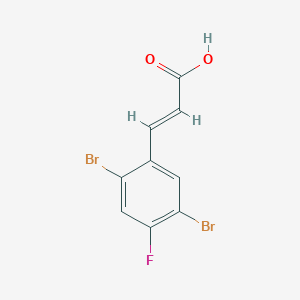

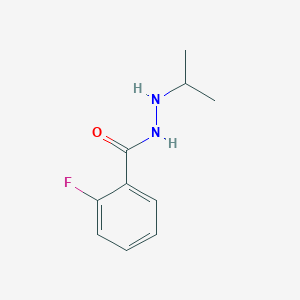

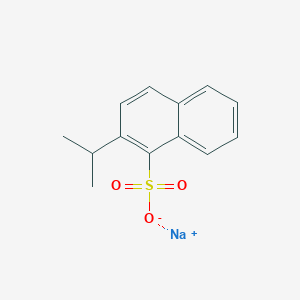

![[(3aS,4S,5S,6E,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B13728996.png)

![disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13729016.png)
![5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid](/img/structure/B13729033.png)
![4,5,6,7-Tetrahydro-5-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13729039.png)
